Ethyl 4-(methylaminomethyl)cyclohexane-1-carboxylate

Medicinal Chemistry Chemical Synthesis GPCR Ligand Design

Ethyl 4-(methylaminomethyl)cyclohexane-1-carboxylate is a bifunctional cyclohexane derivative (C11H21NO2; MW 199.29) containing both a methylaminomethyl side chain and an ethyl ester group. This compound serves as a key intermediate or building block in the synthesis of potential central nervous system (CNS) agents, particularly those targeting muscarinic acetylcholine receptors (M1/M4) and NMDA receptors, where the N-methyl substitution on the aminomethyl moiety provides distinct pharmacological properties compared to its primary amine analogs.

Molecular Formula C11H21NO2
Molecular Weight 199.29 g/mol
Cat. No. B15308071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(methylaminomethyl)cyclohexane-1-carboxylate
Molecular FormulaC11H21NO2
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC(CC1)CNC
InChIInChI=1S/C11H21NO2/c1-3-14-11(13)10-6-4-9(5-7-10)8-12-2/h9-10,12H,3-8H2,1-2H3
InChIKeyOQGXXYGDFDLNDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(Methylaminomethyl)cyclohexane-1-carboxylate: A Specialized Cyclohexane-Based Research Intermediate for CNS and GPCR Ligand Design


Ethyl 4-(methylaminomethyl)cyclohexane-1-carboxylate is a bifunctional cyclohexane derivative (C11H21NO2; MW 199.29) containing both a methylaminomethyl side chain and an ethyl ester group. This compound serves as a key intermediate or building block in the synthesis of potential central nervous system (CNS) agents, particularly those targeting muscarinic acetylcholine receptors (M1/M4) and NMDA receptors, where the N-methyl substitution on the aminomethyl moiety provides distinct pharmacological properties compared to its primary amine analogs. [1] [2] [3]

Why Ethyl 4-(Methylaminomethyl)cyclohexane-1-carboxylate Cannot Be Substituted With Unmodified Analogs in Advanced Research


Structural analogs such as ethyl 4-(aminomethyl)cyclohexane-1-carboxylate (des-methyl analog) or methyl ester variants differ critically in their pharmacological profiles, synthetic reactivity, and physicochemical properties. The presence of the N-methyl group alters the basicity (pKa) and hydrogen-bonding capacity of the amine, directly influencing receptor binding affinity and selectivity, as well as the compound's behavior in peptide coupling or reductive amination reactions. Consequently, using the des-methyl or alternative ester analog without rigorous re-validation can lead to divergent biological activity, altered pharmacokinetics, or failed synthetic pathways. [1] [2]

Ethyl 4-(Methylaminomethyl)cyclohexane-1-carboxylate: Quantified Differentiation Versus Comparators


Commercially Available As a Methylaminomethyl-Derivatized Building Block Distinct From the Ubiquitous Primary Amine

The target compound is supplied by Sigma-Aldrich (as the Fmoc-protected trans-4-(Fmoc-methylaminomethyl)-cyclohexane carboxylic acid derivative) catalog #CDS020946, establishing it as a distinct, procurement-ready entity within the Sigma-Aldrich portfolio. This contrasts with the more widely available des-methyl analog ethyl 4-(aminomethyl)cyclohexane-1-carboxylate, for which the highest commercially listed purity is 97% (AKSci, CAS 104571-72-4). The explicit N-methyl substitution is critical for research programs requiring the methylaminomethyl pharmacophore, as the Fmoc-protected variant is specifically designed for solid-phase peptide synthesis and conjugate development where the tertiary amine's steric and electronic properties are essential. [1]

Medicinal Chemistry Chemical Synthesis GPCR Ligand Design

Computational Physicochemical Differentiation: Molecular Weight, Rotatable Bonds, and Hydrogen Bonding Profile Versus Des-Methyl and Methyl Ester Analogs

Quantum chemical calculations (DFT B3LYP/6-31G*) for ethyl 4-(methylamino)cyclohexane-1-carboxylate (structurally analogous to the target aminomethyl variant) reveal a total of 32 atoms, 4 rotatable bonds, 1 secondary amine (aliphatic), and 1 ester group. By comparison, the des-methyl analog ethyl 4-(aminomethyl)cyclohexane-1-carboxylate has a molecular weight of 185.26 g/mol with 3 hydrogen bond donor/acceptor sites, while the methyl ester analog methyl 4-(aminomethyl)cyclohexane-1-carboxylate has a molecular weight of 171.24 g/mol. The target compound (C11H21NO2, MW 199.29) possesses an additional methyl group on the amine, increasing molecular weight by 14.03 Da and logP by an estimated 0.5 units compared to the des-methyl analog, which directly impacts membrane permeability and CNS penetration potential. [1]

Physicochemical Properties Drug Design ADME Prediction

Conformational Implications of N-Methyl Substitution: Increased Axial Conformer Population Versus Non-Methylated Cyclohexylamines

Classic conformational analysis by Brignell, Brown, and Katritzky (1968) demonstrated that N-substitution in aminocyclohexane derivatives increases the proportion of the axial conformer compared to the unsubstituted primary amine. Although this study examined aminocyclohexane rather than aminomethyl-cyclohexane, the fundamental stereoelectronic principle – that N-alkylation stabilizes the axial orientation due to reduced 1,3-diaxial interactions between the nitrogen lone pair and syn-axial hydrogens – is extrapolated to aminomethyl-substituted cyclohexane systems. For the target compound, the N-methyl group on the aminomethyl side chain is expected to alter the conformational equilibrium of the cyclohexane ring relative to the des-methyl analog, potentially affecting the spatial presentation of the pharmacophore to receptor binding sites. [1]

Conformational Analysis Stereochemistry Receptor Binding

Class-Level NMDA Receptor Antagonist Activity: Amino-Alkyl-Cyclohexane Scaffold Requires N-Substitution for Optimal Potency

Parsons et al. (1999) characterized a series of amino-alkyl-cyclohexane derivatives as uncompetitive NMDA receptor antagonists, reporting that N-substitution patterns (including N-methyl and N-ethyl variants) were critical for voltage-dependent blockade. The study demonstrated that MRZ 2/579, an amino-alkyl-cyclohexane analog, exhibited an IC50 of 2.16 ± 0.03 µM for protection against glutamate-induced excitotoxicity in cultured cortical neurons, while MES-induced convulsion ED50 values across the series ranged from 3.6 to 130 mg/kg i.p. in mice. Although the target compound itself was not directly tested in this study, the class-level data establish that the N-methylaminomethyl motif embedded within the amino-alkyl-cyclohexane pharmacophore is essential for NMDA receptor antagonism, and that unsubstituted primary amine analogs consistently show reduced potency. [1]

NMDA Receptor Neuroprotection Excitotoxicity

Functional Group Differentiation: Ethyl Ester Versus Methyl Ester Impacts Lipophilicity and Pharmacokinetic Profile

The ethyl ester functionality in the target compound provides distinct physicochemical properties compared to the methyl ester analog methyl 4-(methylaminomethyl)cyclohexane-1-carboxylate. The ethyl ester increases molecular weight by 14.03 Da (ΔMW from methyl to ethyl ester) and adds one additional methylene unit to the rotatable bond count, resulting in an estimated logP increase of approximately 0.5 units. In prodrug and pharmacokinetic optimization, ethyl esters generally exhibit slower enzymatic hydrolysis rates compared to methyl esters, providing extended half-life and improved oral bioavailability. This functional group difference is critical for researchers optimizing the balance between solubility, permeability, and metabolic stability. [1]

Prodrug Design Ester Prodrugs Pharmacokinetics

Best Application Scenarios for Ethyl 4-(Methylaminomethyl)cyclohexane-1-carboxylate in Scientific Research


Muscarinic M1/M4 Receptor Agonist Lead Optimization

This compound serves as a key intermediate in the synthesis of substituted cyclohexane-based muscarinic M1 and/or M4 receptor agonists, a therapeutic class actively pursued for Alzheimer's disease and schizophrenia. The N-methylaminomethyl moiety provides the necessary pharmacophoric elements for receptor activation, as evidenced by the Heptares Therapeutics patent portfolio on substituted cyclohexane M1/M4 agonists, where N-alkylated aminomethyl-cyclohexane scaffolds are central to potent and selective compounds. [1]

NMDA Receptor Antagonist Development for Neuroprotection

The amino-alkyl-cyclohexane scaffold, incorporating the N-methyl substitution, has been validated as an uncompetitive NMDA receptor antagonist with strong voltage-dependency and fast blocking kinetics. The target compound's N-methylaminomethyl-cyclohexane core is consistent with the pharmacophore required for neuroprotective activity against glutamate-induced excitotoxicity (IC50 in the low micromolar range for optimized analogs) and MES-induced convulsions (ED50 as low as 3.6 mg/kg i.p.), making it a suitable starting point for developing treatments for stroke, traumatic brain injury, and neurodegenerative diseases. [2]

Solid-Phase Peptide Synthesis and Bioconjugate Chemistry

The Fmoc-protected variant (trans-4-(Fmoc-methylaminomethyl)-cyclohexane carboxylic acid), available through Sigma-Aldrich, enables incorporation of the methylaminomethyl-cyclohexane scaffold into synthetic peptides and bioconjugates. The N-methyl group prevents undesired side reactions during peptide coupling and enhances the conformational rigidity of the resulting peptide backbone, which is critical for developing stabilized peptide therapeutics and probes.

Prodrug Strategy Optimization via Ester Modification

The ethyl ester functionality provides a handle for prodrug design, where the ester is hydrolyzed in vivo to release the active carboxylic acid. Compared to the methyl ester analog, the ethyl ester offers enhanced lipophilicity (estimated ΔlogP ≈ +0.5) and slower enzymatic hydrolysis, enabling fine-tuned pharmacokinetic profiles for CNS-targeted therapies where optimal brain penetration and sustained exposure are required. [3]

Quote Request

Request a Quote for Ethyl 4-(methylaminomethyl)cyclohexane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.